N-(3-chlorophenyl)-3,5-dinitrobenzamide
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Overview
Description
N-(3-chlorophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of a chlorophenyl group and two nitro groups attached to a benzamide core
Scientific Research Applications
N-(3-chlorophenyl)-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
N-(3-chlorophenyl)-3,5-dinitrobenzamide, like many indole derivatives, is known to bind with high affinity to multiple receptors
Mode of Action
It is known that indole derivatives can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
One study suggests that the compound may be involved in the hif-1 signaling pathway . This pathway is known to influence a variety of cellular processes, including cell survival, angiogenesis, and glucose metabolism. The downstream effects of this pathway could potentially be influenced by the compound.
Pharmacokinetics
It is known that the compound is a small molecule , which suggests it could potentially be well-absorbed and distributed throughout the body
Result of Action
Given its potential involvement in the hif-1 signaling pathway , it could potentially influence a variety of cellular processes, including cell survival, angiogenesis, and glucose metabolism.
Action Environment
It is known that the compound can be biodegraded by certain bacterial strains , suggesting that its action and stability could potentially be influenced by the presence of these bacteria in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3,5-dinitrobenzamide typically involves the reaction of 3-chloroaniline with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with temperature control and efficient mixing
Purification: Crystallization or recrystallization from suitable solvents to obtain high-purity product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product consistency
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent, room temperature to 50°C
Substitution: Nucleophiles (amines, thiols), solvents like DMF or DMSO, elevated temperatures (50-100°C)
Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent, reflux conditions
Major Products
Reduction: 3-chloroaniline and 3,5-diaminobenzamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 3-chloroaniline and 3,5-dinitrobenzoic acid
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenethyl)-4-nitrobenzamide: Similar structure with a phenethyl group instead of a phenyl group.
2-chloro-N-(3-chlorophenyl)nicotinamide: Contains a nicotinamide core with similar substituents.
3,5-dichlorobenzamide derivatives: Structurally related compounds with different substituents on the benzamide core.
Uniqueness
N-(3-chlorophenyl)-3,5-dinitrobenzamide is unique due to the presence of both chlorophenyl and dinitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-chlorophenyl)-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-9-2-1-3-10(6-9)15-13(18)8-4-11(16(19)20)7-12(5-8)17(21)22/h1-7H,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDHQVWNYXYMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001034088 |
Source
|
Record name | 3'-Chloro-3,5-dinitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36293-16-0 |
Source
|
Record name | 3'-Chloro-3,5-dinitrobenzanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001034088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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